molecular formula C6H9NO B2645997 4-Propyloxazole CAS No. 2295699-33-9

4-Propyloxazole

Cat. No. B2645997
CAS RN: 2295699-33-9
M. Wt: 111.144
InChI Key: KXNBJIMFMYZHQS-UHFFFAOYSA-N
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Description

4-Propyloxazole, also known as 4-propyl-1,3-oxazole, is a chemical compound with the molecular formula C6H9NO . It has a molecular weight of 111.14 . The compound is a liquid at room temperature .


Synthesis Analysis

The synthesis of oxazole derivatives, such as this compound, has been a topic of interest in medicinal chemistry . Oxazole is an important heterocyclic nucleus with a wide spectrum of biological activities . Various oxazole derivatives have been synthesized and screened for their biological activities . The most commonly reported synthesis of oxazole derivatives is through the (3 + 2) cycloaddition reaction .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring containing one oxygen atom and one nitrogen atom . The exact structure can be represented by the InChI code: 1S/C6H9NO/c1-2-3-6-4-8-5-7-6/h4-5H,2-3H2,1H3 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

1. Role in Physiological Research

4-Propyloxazole derivatives, similar to other plant growth retardants like norbornanodiazetine, triazole, pyrimidine, and imidazole structures, have been utilized in physiological research. They are specifically used as inhibitors of certain cytochrome P-450 dependent monooxygenases. This inhibition provides insights into the regulation of terpenoid metabolism, which is closely related to phytohormones and sterols, thus affecting cell division, cell elongation, and senescence in plants (Grossmann, 1990).

2. Inhibitors in Biochemical Research

Compounds structurally related to this compound, such as 4-hydroxythiazoles, have been identified as potent inhibitors of enzymes like 5-lipoxygenase. This enzyme inhibition is significant in research concerning inflammatory responses and immune system activities. The study of these inhibitors contributes to understanding the mechanisms of enzyme regulation and potential therapeutic applications (Kerdesky et al., 1991).

3. Corrosion Inhibition and Surface Science

In the field of surface science, derivatives similar to this compound, like 4H-triazole derivatives, have been studied for their efficiency in inhibiting the corrosion of metals like mild steel in acidic environments. This research is crucial for understanding the chemical interactions at metal surfaces and developing effective corrosion inhibitors for industrial applications (Bentiss et al., 2007).

4. Antimicrobial and Antifungal Applications

Compounds structurally related to this compound have been synthesized and tested for their antimicrobial and antifungal activities. This research contributes to the development of new antimicrobial agents and helps in understanding the structure-activity relationship of these compounds (Turan-Zitouni et al., 2005).

5. Synthesis and Chemical Properties Studies

The synthesis of 2-Propyloxazole and its derivatives, closely related to this compound, has been explored to understand the chemical properties and potential applications of these compounds. Such research is foundational in organic chemistry and aids in the development of new synthetic routes and compounds (Sycheva et al., 1972).

Safety and Hazards

The safety data sheet for 2-n-Propyl-2-oxazoline, a similar compound, indicates that it is classified as a flammable liquid (Category 3), with hazard statement H226 indicating that it is a flammable liquid and vapor . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces, and not smoking .

properties

IUPAC Name

4-propyl-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-2-3-6-4-8-5-7-6/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNBJIMFMYZHQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=COC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2295699-33-9
Record name 4-propyl-1,3-oxazole
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